

# 2-Ethyl-2-phenylmalonamide-d5 chemical structure and properties

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## Compound of Interest

Compound Name: **2-Ethyl-2-phenylmalonamide-d5**

Cat. No.: **B564440**

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## An In-depth Technical Guide to 2-Ethyl-2-phenylmalonamide-d5

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Ethyl-2-phenylmalonamide-d5** (PEMA-d5) is the deuterated analog of phenylethylmalonamide (PEMA), a primary active metabolite of the first-generation anticonvulsant drug, primidone.<sup>[1][2]</sup> The introduction of five deuterium atoms on the phenyl ring provides a valuable tool for researchers in pharmacokinetic and metabolic studies, serving as a stable isotope-labeled internal standard for the accurate quantification of PEMA in biological matrices. This technical guide provides a comprehensive overview of the chemical structure, properties, and the pharmacological context of **2-Ethyl-2-phenylmalonamide-d5**, with a focus on its parent compound, primidone, and its metabolites.

## Chemical Structure and Properties

**2-Ethyl-2-phenylmalonamide-d5** is a white to off-white solid.<sup>[3]</sup> Its chemical structure is identical to PEMA, with the exception of the five hydrogen atoms on the phenyl group being replaced by deuterium.

Table 1: Chemical and Physical Properties of **2-Ethyl-2-phenylmalonamide-d5**

Property	Value	Reference(s)
Chemical Name	2-Ethyl-2-(phenyl-d5)propanediamide	[3]
Synonyms	PEMA-d5, (Phenyl-d5)ethylmalonamide	[3]
CAS Number	1215398-95-0	[4]
Molecular Formula	C <sub>11</sub> H <sub>9</sub> D <sub>5</sub> N <sub>2</sub> O <sub>2</sub>	[4]
Molecular Weight	211.27 g/mol	[4]
Appearance	White to Off-White Solid	[3]
Storage	2-8°C Refrigerator	[3]
Purity	>99% (commercially available)	

## Synthesis of 2-Ethyl-2-phenylmalonamide-d5

Detailed, publicly available experimental protocols for the specific synthesis of **2-Ethyl-2-phenylmalonamide-d5** are not readily found in the scientific literature. The compound is commercially available through custom synthesis from specialized chemical suppliers.[5]

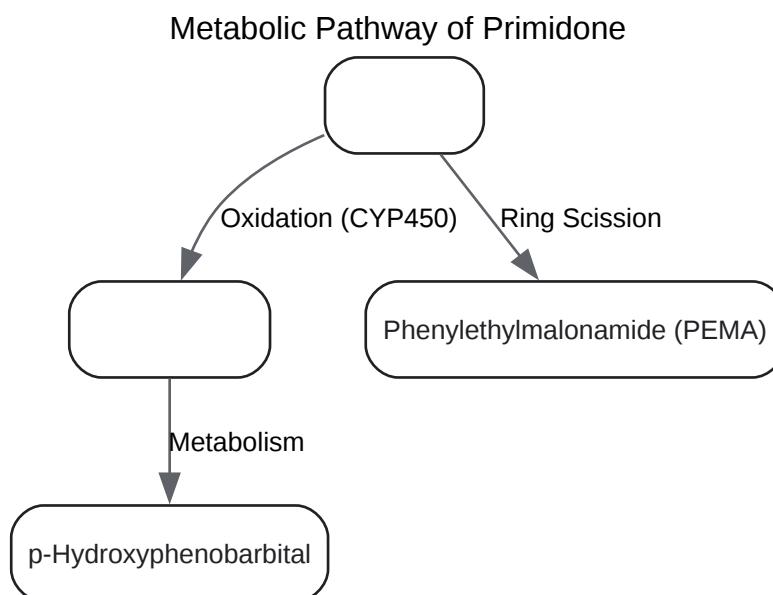
The general principle for the synthesis of such deuterated compounds involves the use of a deuterated starting material or the introduction of deuterium during the synthetic process. For PEMA-d5, this would likely involve the use of deuterated benzene or a deuterated phenyl-containing precursor in a multi-step synthesis.

## Pharmacological Context: Primidone and its Metabolites

To understand the significance of **2-Ethyl-2-phenylmalonamide-d5**, it is essential to consider the pharmacology of its parent drug, primidone. Primidone exerts its anticonvulsant effects through a complex interplay of the parent drug and its two major active metabolites: phenobarbital and phenylethylmalonamide (PEMA).[2][6]

## Metabolism of Primidone

Primidone is metabolized in the liver to phenobarbital and PEMA.<sup>[2]</sup> While the exact cytochrome P450 enzymes responsible for primidone's metabolism are not definitively known, CYP2C19 is suggested to be involved in its oxidation to phenobarbital.<sup>[2]</sup>



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Caption: Metabolic conversion of Primidone to its active metabolites.

## Mechanism of Action

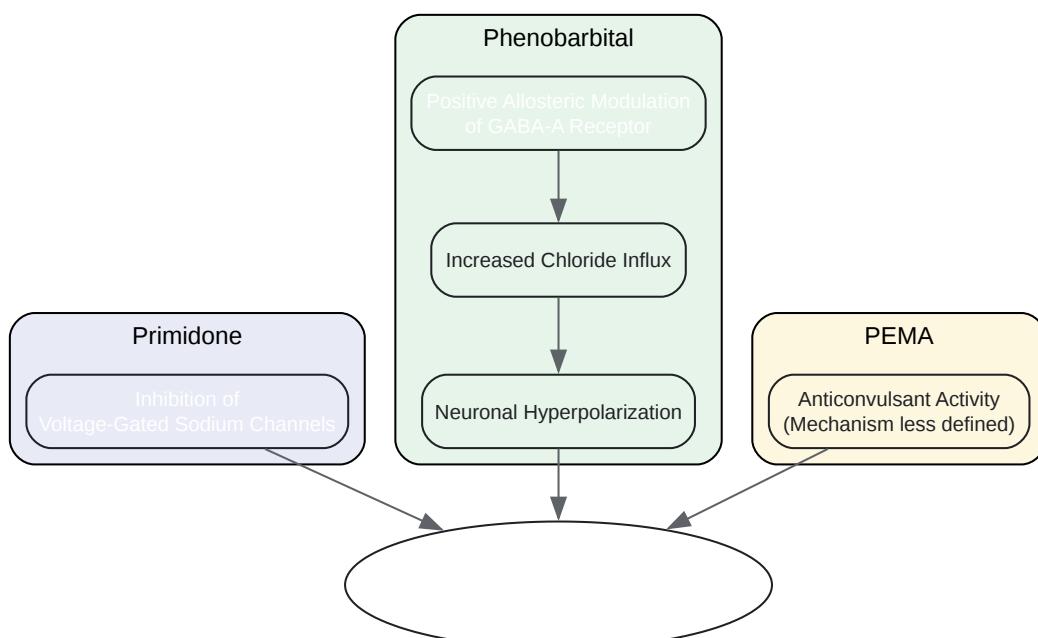
The anticonvulsant activity of primidone is attributed to both the parent drug and its metabolites, which act on neuronal excitability through different mechanisms.

- Primidone: The parent drug is believed to act on voltage-gated sodium channels, inhibiting the high-frequency repetitive firing of action potentials.<sup>[1]</sup>
- Phenobarbital: This metabolite is a positive allosteric modulator of the GABA-A receptor. It enhances the inhibitory effects of GABA by prolonging the opening of the chloride channel,

leading to hyperpolarization of the neuronal membrane.[6]

- Phenylethylmalonamide (PEMA): The exact mechanism of PEMA is less well-defined, but it is also believed to possess anticonvulsant properties.[2]

Anticonvulsant Mechanisms of Primidone and Metabolites



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Caption: Signaling pathways for the anticonvulsant effects.

## Pharmacokinetic Properties

The pharmacokinetic profiles of primidone and its metabolites have been studied in various species. The use of deuterated standards like **2-Ethyl-2-phenylmalonamide-d5** is critical for the accuracy of these studies.

Table 2: Pharmacokinetic Parameters of Primidone and its Metabolites (Human Data)

Parameter	Primidone	Phenobarbital	PEMA	Reference(s)
Bioavailability	~100%	-	-	[1]
Protein Binding	25%	-	-	[1]
Elimination Half-life	5-18 h	75-120 h	16 h	[1]
Time to Steady State	2-3 days	1-4 weeks	1-4 weeks	[1]
Metabolism	Liver	Liver	-	[1]
Excretion	Kidney	Kidney	-	[1]

## Experimental Protocols

The accurate quantification of primidone and its metabolites is crucial for therapeutic drug monitoring and pharmacokinetic research. The use of **2-Ethyl-2-phenylmalonamide-d5** as an internal standard is a common practice in mass spectrometry-based methods.

## Quantification of Primidone and its Metabolites in Plasma by LC-MS/MS

This protocol describes a general workflow for the analysis of primidone, phenobarbital, and PEMA in plasma samples.

### 1. Sample Preparation:

- To a 100  $\mu$ L aliquot of plasma, add an internal standard solution containing **2-Ethyl-2-phenylmalonamide-d5**, primidone-d5, and phenobarbital-d5.
- Perform protein precipitation by adding 300  $\mu$ L of acetonitrile.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in 100  $\mu$ L of the mobile phase.

### 2. LC-MS/MS Analysis:

- Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for each analyte and its deuterated internal standard.

### 3. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to its internal standard against the concentration of the analyte.
- Determine the concentration of the analytes in the plasma samples by interpolating their peak area ratios from the calibration curve.

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Caption: A typical experimental workflow for bioanalysis.

## Conclusion

**2-Ethyl-2-phenylmalonamide-d5** is an indispensable tool for the precise and accurate quantification of PEMA in biological samples. A thorough understanding of its properties, within the broader pharmacological context of its parent drug primidone, is crucial for researchers in the fields of pharmacology, toxicology, and drug development. While detailed synthesis protocols are proprietary, the principles of its application in modern analytical techniques are well-established, enabling more reliable and robust research into the metabolism and pharmacokinetics of this important anticonvulsant and its active metabolites.

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